molecular formula C21H23N3O3S2 B14965305 N-[5-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)-1,3-benzothiazol-2-YL]butanamide

N-[5-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)-1,3-benzothiazol-2-YL]butanamide

Cat. No.: B14965305
M. Wt: 429.6 g/mol
InChI Key: LMJBPLXIYJKERL-UHFFFAOYSA-N
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Description

N-[5-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)-1,3-benzothiazol-2-YL]butanamide is a complex organic compound that features a combination of sulfonamide and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)-1,3-benzothiazol-2-YL]butanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)-1,3-benzothiazol-2-YL]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)-1,3-benzothiazol-2-YL]butanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-1-naphthylamine: A related compound with similar structural features.

    5,6,7,8-Tetrahydro-2-naphthylamine: Another similar compound with slight variations in the position of functional groups.

Uniqueness

N-[5-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)-1,3-benzothiazol-2-YL]butanamide is unique due to its combination of sulfonamide and benzothiazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H23N3O3S2

Molecular Weight

429.6 g/mol

IUPAC Name

N-[5-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)-1,3-benzothiazol-2-yl]butanamide

InChI

InChI=1S/C21H23N3O3S2/c1-2-5-20(25)23-21-22-18-13-16(9-11-19(18)28-21)24-29(26,27)17-10-8-14-6-3-4-7-15(14)12-17/h8-13,24H,2-7H2,1H3,(H,22,23,25)

InChI Key

LMJBPLXIYJKERL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3

Origin of Product

United States

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